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Compound of Interest

Compound Name: Murrangatin diacetate

Cat. No.: B14794816 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of Murrangatin
diacetate and its analogs, along with protocols for evaluating their anti-angiogenic potential.

Murrangatin, a natural coumarin, has demonstrated promising anti-angiogenic properties by

inhibiting the AKT signaling pathway.[1] The derivatization to its diacetate form may enhance its

pharmacokinetic properties, making it a compound of interest for further investigation in cancer

research and drug development.

Proposed Synthesis of Murrangatin Diacetate
While a total synthesis of Murrangatin has not been explicitly reported, a plausible synthetic

route can be devised based on established methods for coumarin synthesis, particularly the

synthesis of structurally related compounds like osthole. The proposed synthesis involves a

Pechmann condensation to form the coumarin core, followed by prenylation and subsequent

functional group manipulations to yield Murrangatin. The final step is the acetylation of the diol

to afford Murrangatin diacetate.
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Caption: Proposed synthetic route for Murrangatin Diacetate.

Experimental Protocol: Synthesis of Murrangatin
Diacetate
Step 1: Synthesis of 7-Hydroxy-8-methoxycoumarin (Pechmann Condensation)

To a stirred solution of 2,4-dihydroxy-3-methoxybenzaldehyde (1 equivalent) in ethanol, add

diethyl malonate (1.2 equivalents) and a catalytic amount of piperidine.

Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer

Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold

water.

Acidify with dilute HCl to precipitate the product.

Filter the solid, wash with water, and recrystallize from ethanol to obtain 7-hydroxy-8-

methoxycoumarin.

Step 2: Prenylation to form 7-Hydroxy-8-methoxy-6-prenylcoumarin
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Dissolve 7-hydroxy-8-methoxycoumarin (1 equivalent) in anhydrous acetone and add

anhydrous potassium carbonate (2 equivalents).

To this suspension, add prenyl bromide (1.5 equivalents) dropwise at room temperature.

Reflux the reaction mixture for 8-10 hours, monitoring by TLC.

After completion, filter off the potassium carbonate and evaporate the solvent under reduced

pressure.

The crude product is then subjected to a Claisen-Cope rearrangement by heating at a high

temperature (e.g., 180-200 °C) in a suitable high-boiling solvent like N,N-diethylaniline to

yield the C-prenylated product.

Purify the product by column chromatography on silica gel.

Step 3: Synthesis of Murrangatin (Epoxidation and Ring Opening)

Dissolve 7-hydroxy-8-methoxy-6-prenylcoumarin (1 equivalent) in a suitable solvent like

dichloromethane (DCM).

Cool the solution to 0 °C and add meta-chloroperoxybenzoic acid (m-CPBA) (1.1

equivalents) portion-wise.

Stir the reaction mixture at 0 °C for 1 hour and then at room temperature overnight.

Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to get the epoxide.

The epoxide is then subjected to acid-catalyzed ring-opening using dilute perchloric acid in

tetrahydrofuran (THF) to yield Murrangatin.

Purify the final product by column chromatography.

Step 4: Synthesis of Murrangatin Diacetate (Acetylation)
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Dissolve Murrangatin (1 equivalent) in pyridine.

Add acetic anhydride (2.5 equivalents) dropwise at 0 °C.

Stir the reaction mixture at room temperature for 12-16 hours.

Pour the reaction mixture into ice-cold water and extract with ethyl acetate.

Wash the organic layer with dilute HCl, saturated sodium bicarbonate solution, and brine.

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure.

Purify the crude product by column chromatography to obtain Murrangatin diacetate.

Biological Activity and Research Applications
Murrangatin has been shown to be a potent inhibitor of angiogenesis, a critical process in

tumor growth and metastasis.[1] It exerts its effect by suppressing the AKT signaling pathway,

which is a key regulator of cell survival, proliferation, and angiogenesis.[1] The synthesis of

Murrangatin diacetate and its analogs is aimed at exploring structure-activity relationships

(SAR) and potentially improving the compound's therapeutic index. These compounds are

valuable tools for cancer research, particularly in the study of anti-angiogenic therapies.

Quantitative Data on Murrangatin's Anti-Angiogenic
Activity
The following table summarizes the reported in vitro anti-angiogenic effects of Murrangatin on

Human Umbilical Vein Endothelial Cells (HUVECs).
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Assay Cell Line
Concentration

(µM)
Effect Reference

Cell Migration HUVEC 100 65.4% inhibition [1]

Cell Proliferation HUVEC 100 51.8% reduction [1]

Tube Formation HUVEC 10, 50, 100
Dose-dependent

reduction
[1]

Experimental Protocol: In Vitro Angiogenesis Assay
(HUVEC Tube Formation)
This protocol describes a standard method to evaluate the anti-angiogenic potential of

Murrangatin diacetate and its analogs by assessing their ability to inhibit the formation of

capillary-like structures by HUVECs.

Materials:

Human Umbilical Vein Endothelial Cells (HUVECs)

Endothelial Cell Growth Medium (EGM-2)

Matrigel Basement Membrane Matrix

96-well cell culture plates

Murrangatin diacetate and analogs (dissolved in DMSO)

Calcein AM (for fluorescence imaging)

Inverted microscope with a camera

Protocol:

Plate Coating: Thaw Matrigel on ice overnight. Pipette 50 µL of Matrigel into each well of a

pre-chilled 96-well plate. Ensure even distribution and incubate at 37°C for 30-60 minutes to

allow for polymerization.
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Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a density of 2 x 10^5

cells/mL.

Treatment: Add Murrangatin diacetate or its analogs at various concentrations to the

HUVEC suspension. Include a vehicle control (DMSO) and a positive control (e.g., Suramin).

Incubation: Seed 100 µL of the treated HUVEC suspension onto the polymerized Matrigel in

each well. Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

Visualization and Quantification:

After incubation, carefully remove the medium.

For fluorescence imaging, stain the cells with Calcein AM.

Capture images of the tube-like structures using an inverted microscope.

Quantify the extent of tube formation by measuring parameters such as total tube length,

number of junctions, and number of loops using image analysis software (e.g., ImageJ

with the Angiogenesis Analyzer plugin).

Workflow for HUVEC Tube Formation Assay
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Caption: Workflow of the HUVEC tube formation assay.

Signaling Pathway
Murrangatin exerts its anti-angiogenic effect by inhibiting the phosphorylation of AKT, a key

downstream effector of the PI3K signaling pathway. This pathway is crucial for endothelial cell

survival, proliferation, and migration, all of which are essential for angiogenesis. The diagram

below illustrates the simplified PI3K/AKT signaling pathway and the point of inhibition by

Murrangatin.

PI3K/AKT Signaling Pathway in Angiogenesis
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Caption: Inhibition of the PI3K/AKT pathway by Murrangatin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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